molecular formula C13H8N2O B12094957 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile

2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile

Cat. No.: B12094957
M. Wt: 208.21 g/mol
InChI Key: ODKZUDFPIMXMGW-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile is an organic compound that belongs to the class of indanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile typically involves the condensation of 6-methylindan-1-one with malononitrile. This reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the malononitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste minimization, are important considerations in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-indan-1-ylidene)-malononitrile: Lacks the methyl group at the 6-position.

    2-(6-Methyl-2-oxo-indan-1-ylidene)-malononitrile: Has a different position of the keto group.

    2-(6-Methyl-3-oxo-indan-1-ylidene)-acetonitrile: Contains an acetonitrile group instead of malononitrile.

Uniqueness

2-(6-Methyl-3-oxo-indan-1-ylidene)-malononitrile is unique due to the presence of both the indanone and malononitrile moieties, which confer distinct chemical reactivity and potential applications. The methyl group at the 6-position may also influence its chemical and biological properties.

Properties

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-(5-methyl-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C13H8N2O/c1-8-2-3-10-11(9(6-14)7-15)5-13(16)12(10)4-8/h2-4H,5H2,1H3

InChI Key

ODKZUDFPIMXMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C#N)C#N)CC2=O

Origin of Product

United States

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